molecular formula C16H24N2O2 B2497536 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423787-19-2

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Cat. No.: B2497536
CAS No.: 1423787-19-2
M. Wt: 276.38
InChI Key: AAAQREUJNUXTTN-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[44]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves multiple steps. One common approach starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . This method yields the spirocyclic oxetane, which is then further modified to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxetane derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a structural alternative to morpholine in drug discovery projects. It has shown promise in binding to specific enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in cancer cell lines.

    Organic Synthesis: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers study the compound’s interactions with biological targets to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. For instance, its binding to the His194 residue of NQO1 enables efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates . This interaction is crucial for its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[44]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone is unique due to its specific spirocyclic structure and the presence of both oxetane and piperidine moieties

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-7-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-7-17-8-3-14(4-9-17)15(19)18-10-5-16(12-18)6-11-20-13-16/h1,14H,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAQREUJNUXTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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